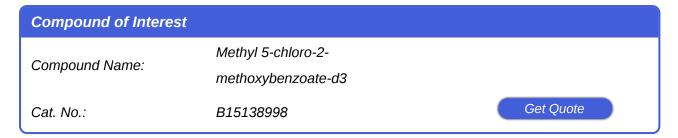


## An In-Depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-chloro-2-methoxybenzoate-d3**, a deuterated analog of Methyl 5-chloro-2-methoxybenzoate. This document details its chemical structure, physical and chemical properties, and provides a plausible synthetic route. Spectroscopic data for the non-deuterated form is presented for comparative purposes.

## **Core Compound Information**

**Methyl 5-chloro-2-methoxybenzoate-d3** is a stable, isotopically labeled compound valuable as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium labeling on the methoxy group provides a distinct mass difference, allowing for precise quantification in complex biological matrices.

## **Chemical Structure**

The chemical structure of **Methyl 5-chloro-2-methoxybenzoate-d3** is illustrated below. The deuterium atoms are located on the methyl group of the methoxy substituent.

Figure 1: Chemical structure of Methyl 5-chloro-2-methoxybenzoate-d3.

## **Physicochemical Properties**



A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of the compound is presented in Table 1.

Property	Value (Deuterated)	Value (Non- deuterated)	Reference(s)
CAS Number	1219803-33-4	33924-48-0	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> D <sub>3</sub> ClO <sub>3</sub>	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	[1]
Molecular Weight	203.64 g/mol	200.62 g/mol	[1]
Appearance	Liquid	White to light yellow crystal powder or clear liquid	[1][4]
Melting Point	Not available	150-152 °C	[4]
Boiling Point	Not available	235-240 °C	
Density	Not available	1.259 g/mL at 25 °C	
Refractive Index	Not available	n20/D 1.5466	
SMILES	[2H]C([2H]) ([2H])Oc1ccc(Cl)cc1C (=O)OC	COC(=O)c1cc(Cl)ccc1 OC	[1]
InChI	1S/C9H9ClO3/c1-12- 8-4-3-6(10)5- 7(8)9(11)13-2/h3- 5H,1-2H3/i1D3	1S/C9H9ClO3/c1-12- 8-4-3-6(10)5- 7(8)9(11)13-2/h3- 5H,1-2H3	[1]

# Experimental Protocols Synthesis of Methyl 5-chloro-2-methoxybenzoate (Nondeuterated)

A common synthetic route to the non-deuterated analog involves the methylation of 5-chlorosalicylic acid.[5]



#### Materials:

- 5-chlorosalicylic acid
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Acetone
- · Ethyl acetate
- Water (H<sub>2</sub>O)
- Saturated sodium chloride solution (NaCl)
- Magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- A mixture of 5-chlorosalicylic acid (e.g., 20.0 g, 0.116 mol), potassium carbonate (40.3 g, 0.290 mol), and dimethyl sulfate (36.5 g, 0.290 mol) in acetone (300 mL) is prepared in a round-bottom flask.
- The mixture is heated at reflux for 18 hours.
- After cooling to room temperature, the mixture is concentrated under reduced pressure.
- The residue is diluted with water and extracted with ethyl acetate (3 x 150 mL).
- The combined organic extracts are washed with water and saturated sodium chloride solution, then dried over magnesium sulfate.
- The solvent is removed under reduced pressure to yield the product, Methyl 5-chloro-2methoxybenzoate.

## Proposed Synthesis of Methyl 5-chloro-2-methoxybenzoate-d3

## Foundational & Exploratory





The synthesis of the deuterated analog can be achieved by modifying the above protocol, substituting the methylating agent with a deuterated equivalent. A plausible approach involves the O-methylation of Methyl 5-chloro-2-hydroxybenzoate using iodomethane-d3.

#### Materials:

- Methyl 5-chloro-2-hydroxybenzoate
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Iodomethane-d3 (CD₃I)
- Acetone or N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water (H<sub>2</sub>O)
- Saturated sodium chloride solution (NaCl)
- Magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Dissolve Methyl 5-chloro-2-hydroxybenzoate in a suitable solvent such as acetone or DMF in a reaction vessel.
- Add potassium carbonate to the solution to act as a base.
- Add iodomethane-d3 to the mixture.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Perform an aqueous workup similar to the non-deuterated synthesis: concentrate the reaction mixture, dilute with water, and extract with ethyl acetate.

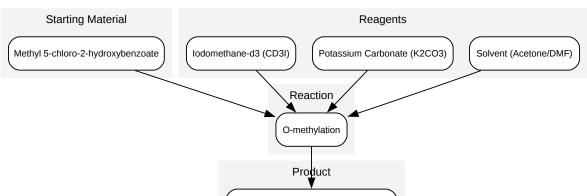


## Foundational & Exploratory

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- Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate to obtain the crude product.
- Purify the product by column chromatography if necessary.





Methyl 5-chloro-2-methoxybenzoate-d3

#### Synthetic Pathway for Methyl 5-chloro-2-methoxybenzoate-d3

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Figure 2: Proposed synthetic workflow for Methyl 5-chloro-2-methoxybenzoate-d3.



## **Spectroscopic Data (Non-deuterated Analog)**

Detailed spectroscopic data for **Methyl 5-chloro-2-methoxybenzoate-d3** is not readily available in the public domain. However, the data for the non-deuterated analog, Methyl 5-chloro-2-methoxybenzoate, serves as a crucial reference.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of Methyl 5-chloro-2-methoxybenzoate would show characteristic signals for the aromatic protons and the two methyl groups. In the deuterated analog, the signal corresponding to the methoxy protons (-OCH<sub>3</sub>) would be absent. The expected chemical shifts for the non-deuterated compound in CDCl<sub>3</sub> are approximately:

Protons	Chemical Shift (ppm)	Multiplicity
Aromatic-H	6.9 - 7.7	m
-OCH₃	~3.9	S
-COOCH₃	~3.8	S

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The approximate chemical shifts for the non-deuterated compound are:

Carbon	Chemical Shift (ppm)
C=O	~165
Aromatic C-O	~155
Aromatic C-Cl	~128
Aromatic C-H	112 - 132
Aromatic C-COOCH₃	~120
-OCH₃	~56
-COOCH₃	~52



## **Mass Spectrometry**

The mass spectrum of Methyl 5-chloro-2-methoxybenzoate would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern (M, M+2) in an approximate 3:1 ratio is expected. For the deuterated analog, the molecular ion peak would be shifted by +3 m/z units.

Compound	Expected [M]+	Expected [M+2]+
Methyl 5-chloro-2- methoxybenzoate	200	202
Methyl 5-chloro-2- methoxybenzoate-d3	203	205

## **Applications**

**Methyl 5-chloro-2-methoxybenzoate-d3** is primarily used in research and development settings. Its key applications include:

- Internal Standard: Due to its isotopic labeling, it is an ideal internal standard for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling of related compounds.
- Tracer Studies: It can be used as a tracer to investigate reaction mechanisms and metabolic pathways.
- Chemical Synthesis: As a building block in the synthesis of more complex deuterated molecules.

## Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.



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